

Spectroscopic Characterization of 2-[2-(2-Chloroethoxy)ethoxy]ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-[2-(2-Chloroethoxy)ethoxy]ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-[2-(2-Chloroethoxy)ethoxy]ethanol**. This compound, a member of the polyethylene glycol (PEG) family, finds applications in various scientific and industrial domains, including as a linker in drug development and a building block in chemical synthesis. Accurate spectroscopic analysis is paramount for confirming its identity, purity, and structural integrity. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry analyses of **2-[2-(2-Chloroethoxy)ethoxy]ethanol**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
3.88	t	-CH ₂ -Cl
3.77	t	-O-CH ₂ -CH ₂ -Cl
3.75	m	-O-CH ₂ -CH ₂ -O-
3.67	m	-O-CH ₂ -CH ₂ -OH
3.63	t	-CH ₂ -OH

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
72.5	-O-CH ₂ -CH ₂ -OH
71.3	-O-CH ₂ -CH ₂ -O-
70.8	-O-CH ₂ -CH ₂ -Cl
70.3	-O-CH ₂ -CH ₂ -O-
61.7	-CH ₂ -OH
42.7	-CH ₂ -Cl

Solvent: CDCl₃. Note: Specific peak assignments for the two internal ether carbons may vary.

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
45	100.0	$[\text{C}_2\text{H}_5\text{O}]^+$
63	95.2	$[\text{C}_2\text{H}_4\text{Cl}]^+$
93	82.8	$[\text{M} - \text{CH}_2\text{Cl}]^+$
75	53.9	$[\text{C}_3\text{H}_7\text{O}_2]^+$
27	53.1	$[\text{C}_2\text{H}_3]^+$
31	39.5	$[\text{CH}_3\text{O}]^+$
65	33.8	$[\text{C}_2\text{H}_6\text{Cl}]^+$
95	25.5	$[\text{M} - \text{C}_2\text{H}_4\text{Cl}]^+$
44	23.8	$[\text{C}_2\text{H}_4\text{O}]^+$
29	15.5	$[\text{C}_2\text{H}_5]^+$
43	14.6	$[\text{C}_2\text{H}_3\text{O}]^+$

Note: The molecular ion peak $[\text{M}]^+$ at m/z 168 is often of low abundance or not observed in EI-MS for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of **2-[2-(2-Chloroethoxy)ethoxy]ethanol** exhibits characteristic absorption bands corresponding to its functional groups. A strong, broad peak is typically observed in the region of 3400 cm^{-1} , indicative of the O-H stretching vibration of the terminal alcohol. The C-H stretching vibrations of the alkyl chain are observed around $2870\text{-}2950\text{ cm}^{-1}$. A prominent C-O stretching band for the ether linkages appears in the region of $1100\text{-}1120\text{ cm}^{-1}$. The C-Cl stretching vibration is expected in the fingerprint region, typically around $650\text{-}750\text{ cm}^{-1}$.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a proton resonance frequency of 300 MHz or higher.

Sample Preparation: Approximately 5-10 mg of **2-[2-(2-Chloroethoxy)ethoxy]ethanol** was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- The spectrometer was tuned and the magnetic field was shimmed for homogeneity.
- A standard one-pulse sequence was used to acquire the ^1H NMR spectrum.
- Key acquisition parameters included a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- Typically, 16 to 64 scans were accumulated to achieve an adequate signal-to-noise ratio.
- The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

^{13}C NMR Acquisition:

- A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) was utilized for the acquisition of the ^{13}C NMR spectrum.
- The spectral width was set to approximately 220 ppm.
- A larger number of scans (typically 1024 or more) were accumulated due to the lower natural abundance of the ^{13}C isotope.
- The FID was processed similarly to the ^1H NMR data, with chemical shifts referenced to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A drop of neat **2-[2-(2-Chloroethoxy)ethoxy]ethanol** was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film.

Data Acquisition:

- A background spectrum of the empty sample compartment was recorded.
- The prepared sample was placed in the spectrometer's sample holder.
- The IR spectrum was acquired over a range of 4000 to 400 cm^{-1} .
- Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.
- The final spectrum was presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Introduction (GC-MS):

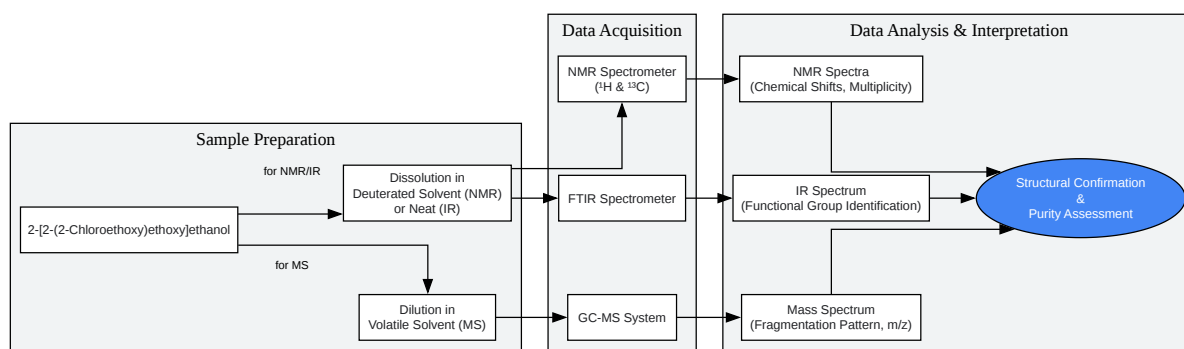
- A dilute solution of **2-[2-(2-Chloroethoxy)ethoxy]ethanol** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) was prepared.
- 1 μL of the sample was injected into the GC, which was equipped with a suitable capillary column (e.g., DB-5ms).
- The oven temperature was programmed to ramp from a low initial temperature (e.g., 50 $^{\circ}\text{C}$) to a final temperature (e.g., 250 $^{\circ}\text{C}$) to ensure elution of the compound.

Mass Analysis (Electron Ionization - EI):

- As the compound eluted from the GC column, it entered the ion source of the mass spectrometer.
- The molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
- A detector recorded the abundance of each ion, generating a mass spectrum.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-[2-(2-Chloroethoxy)ethoxy]ethanol**.



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Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Characterization of 2-[2-(2-Chloroethoxy)ethoxy]ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139825#spectroscopic-data-for-2-2-2-chloroethoxy-ethoxy-ethanol-nmr-ir-mass-spec>]

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